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molecular formula C15H10O2 B105490 anthracene-9-carboxylic acid CAS No. 723-62-6

anthracene-9-carboxylic acid

Cat. No. B105490
M. Wt: 222.24 g/mol
InChI Key: XGWFJBFNAQHLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[OH:1][C:2](=[O:3])[c:4]1[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[cH:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12.[S:18]([Cl:19])([Cl:20])=[O:21]>>[O:1]=[C:2]([c:4]1[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[cH:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12)[Cl:20]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)c1c2ccccc2cc2ccccc12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
O=C(Cl)c1c2ccccc2cc2ccccc12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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